molecular formula C22H21FN6O3 B2456083 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1251609-67-2

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2456083
CAS No.: 1251609-67-2
M. Wt: 436.447
InChI Key: UFVLZIKTAFTKQN-UHFFFAOYSA-N
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Description

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines a triazolopyrimidine core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanamide.

    Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with 4-fluoro-3-methylaniline under suitable conditions.

    Acylation: The final step involves the acylation of the intermediate product with 4-methoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core, potentially converting it to a hydroxyl group.

    Substitution: The fluoro group in the anilino moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the anilino group.

    Reduction: Hydroxyl derivatives of the triazolopyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The presence of the anilino and methoxyphenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chloro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide
  • 2-[5-(4-bromo-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-13-10-16(6-9-18(13)23)26-21-24-14(2)11-19-27-28(22(31)29(19)21)12-20(30)25-15-4-7-17(32-3)8-5-15/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLZIKTAFTKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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